N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(5-Nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (compound 3a) is a heterocyclic small molecule featuring a 5-nitrothiazole core linked to a 1,2,3-thiadiazole-4-carboxamide moiety. It has demonstrated bactericidal activity against Escherichia coli (E. coli), with a minimum inhibitory concentration (MIC) of 64 µg/mL and an IC₅₀ of 48.6 µM against the cysteine biosynthesis enzyme StCysE . Computational docking studies reveal interactions with key residues (Asp92, Asp157, Arg192, His193, and catalytic His158) in StCysE, mimicking the natural substrate L-cysteine . Its activity is context-dependent, requiring low-cysteine media for efficacy, suggesting a mechanism tied to disrupting bacterial cysteine metabolism .
Properties
Molecular Formula |
C6H3N5O3S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C6H3N5O3S2/c12-5(3-2-15-10-9-3)8-6-7-1-4(16-6)11(13)14/h1-2H,(H,7,8,12) |
InChI Key |
YZRFPZADHNAXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with appropriate reagents to form the thiadiazole ring. One common method includes the cyclization of 5-nitro-1,3-thiazole-2-amine with thiosemicarbazide under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
Reduction: The reduction of the nitro group yields N-(5-amino-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide.
Substitution: Substitution reactions can yield various alkylated or arylated derivatives.
Scientific Research Applications
N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Research Findings and Implications
Antimicrobial Specificity : 3a ’s bactericidal activity is mechanistically distinct from broader-spectrum agents, relying on cysteine deprivation . This context-dependent efficacy may limit resistance development but requires careful therapeutic application.
Therapeutic Diversification : Thiazole hybrids demonstrate the scaffold’s versatility, with modifications enabling anticancer or antiparasitic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
